Cas no 76343-94-7 (Latrunculin B)

Latrunculin B 化学的及び物理的性質
名前と識別子
-
- 2-Thiazolidinone,4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-,(4R)-
- 2-Thiazolidinone,4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-
- LATRUNCULIN B
- LAT-B
- LATRUNCULIN B,LATRUNCULIA MAGNIFICA
- LatrunculinBfromLutrunculiamagnifica
- NSC 339663
- AKOS032947159
- NSC-339663
- INS115644
- Q4255012
- MFCD00270879
- CS-0022006
- (+)-latrunculin B
- HMS3403K11
- 2-THIAZOLIDINONE, 4-((1R,4Z,8Z,10S,13R,15R)-15-HYDROXY-5,10-DIMETHYL-3-OXO-2,14-DIOXABICYCLO(11.3.1)HEPTADECA-4,8-DIEN-15-YL)-, (4R)-
- Latrunculin B from Latruncula magnifica
- (4R)-4-[(1R,4S,5Z,9Z,13R,15R)-15-hydroxy-4,9-dimethyl-11-oxo-12,16-dioxabicyclo[11.3.1]heptadeca-5,9-dien-15-yl]thiazolidin-2-one
- NCGC00163459-03
- 76343-94-7
- BRD-K30455030-001-03-3
- Latrunculin B from Latruncula magnifica, >=80% (HPLC), solid
- IDI1_002180
- BDBM50508923
- BSPBio_001189
- BCBcMAP01_000226
- INS-115644
- HMS1362K11
- latrunculin-B
- SMP2_000317
- 2-Thiazolidinone, 4-(15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo(11.3.1)heptadeca-4,8-dien-15-yl)-, (1R*,4Z,8Z,10S*,13R*,15R*(R*))-(+)-
- 2-THIAZOLIDINONE, 4-(15-HYDROXY-5,10-DIMETHYL-3-OXO-2,14-DIOXABICYCLO(11.3.1)HEPTADECA-4,8-DIEN-15-YL)-, (1R-(1R*,4Z,8Z,10S*,13R*,15R*(R*)))-
- UNII-LW7U308U7U
- HY-101848
- AS-83262
- BDA34394
- LW7U308U7U
- CHEBI:49703
- HMS1990K11
- (4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
- SCHEMBL2531366
- LATRUNCULIN B [MI]
- (4R)-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-2-thiazolidinone
- HMS1792K11
- 2-Thiazolidinone, 4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-, (4R)-
- DB08080
- NSC339663
- Lat B
- CHEMBL411879
- F82117
- MolMap_000067
- Latrunculin B fromLatruncula magnifica
- DTXSID10881387
- BRD-K61292460-001-02-3
- (4R)-4-((1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo(11.3.1)heptadeca-4,8-dien-15-yl)-1,3-thiazolidin-2-one
- (4S)-4-((1R,4Z,8Z,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo(11.3.1)heptadeca-4,8-dien-15-yl)-1,3-thiazolidin-2-one
- DTXCID201022649
- NSHPHXHGRHSMIK-JRIKCGFMSA-N
- 4-((1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo(11.3.1)heptadeca-4,8-dien-15-yl)-1,3-thiazolidin-2-one
- 4-[(1R,4Z,8Z,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
- 4-((1R,4Z,8Z,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo(11.3.1)heptadeca-4,8-dien-15-yl)-1,3-thiazolidin-2-one
- (4R)-4-((1R,4S,5Z,9Z,13R,15R)-15-hydroxy-4,9-dimethyl-11-oxo-12,16-dioxabicyclo(11.3.1)heptadeca-5,9-dien-15-yl)-1,3-thiazolidin-2-one
- 4-[(1R,4Z,8Z,10S,13R,15R)-15-Hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
- (4R)-4-[(1R,4S,5Z,9Z,13R,15R)-15-hydroxy-4,9-dimethyl-11-oxo-12,16-dioxabicyclo[11.3.1]heptadeca-5,9-dien-15-yl]-1,3-thiazolidin-2-one
- DA-49463
- (4S)-4-[(1R,4Z,8Z,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
- Latrunculin B
-
- インチ: InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/t13-,15-,16-,17+,20-/m1/s1
- InChIKey: NSHPHXHGRHSMIK-ZHKLBRLOSA-N
- SMILES: C[C@@H]1C=CCCC(C)=CC(O[C@@H]2C[C@H](O[C@]([C@@H]3CSC(N3)=O)(O)C2)CC1)=O
計算された属性
- 精确分子量: 395.17700
- 同位素质量: 395.177
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 1
- 複雑さ: 634
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 84.9
- Surface Charge: 0
じっけんとくせい
- Color/Form: 黄色固体
- 密度みつど: 1.178±0.06 g/cm3 (20 ºC 760 Torr),
- Refractive Index: 1.533
- Solubility: Insuluble (7.9E-3 g/L) (25 ºC),
- PSA: 110.16000
- LogP: 3.63220
- 比旋光度: D24 +112° (c = 0.48 in chloroform)
- Solubility: メタノールとdmsoに可溶性
Latrunculin B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0022006-1mg |
Latrunculin B |
76343-94-7 | ≥98.0% | 1mg |
$780.0 | 2022-04-26 | |
MedChemExpress | HY-101848-1mg |
Latrunculin B |
76343-94-7 | ≥98.0% | 1mg |
¥4800 | 2024-04-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L924010-1mg |
Latrunculin B from\xa0Latruncula magnifica |
76343-94-7 | 80% | 1mg |
¥2,840.40 | 2022-01-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203318-1 mg |
Latrunculin B, |
76343-94-7 | ≥96% | 1mg |
¥1,625.00 | 2023-07-10 | |
TRC | L177330-25mg |
Latrunculin B |
76343-94-7 | 25mg |
$ 39000.00 | 2023-09-07 | ||
LKT Labs | L0077-1mg |
Latrunculin B |
76343-94-7 | ≥98% | 1mg |
$326.40 | 2024-05-21 | |
TRC | L177330-1mg |
Latrunculin B |
76343-94-7 | 1mg |
$236.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18254-100ug |
Latrunculin B |
76343-94-7 | 98% | 100ug |
¥693.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18254-250ug |
Latrunculin B |
76343-94-7 | 98% | 250ug |
¥1528.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203318-1mg |
Latrunculin B, |
76343-94-7 | ≥96% | 1mg |
¥1625.00 | 2023-09-05 |
Latrunculin B 関連文献
-
Stefano Coppola,Laura C. Estrada,Michelle A. Digman,Daniela Pozzi,Francesco Cardarelli,Enrico Gratton,Giulio Caracciolo Soft Matter 2012 8 7919
-
2. Enhanced thermoelectric properties of the n-type Magnéli phase WO2.90: reduced thermal conductivity through microstructure engineeringGregor Kieslich,Ulrich Burkhardt,Christina S. Birkel,Igor Veremchuk,Jason E. Douglas,Michael W. Gaultois,Ingo Lieberwirth,Ram Seshadri,Galen D. Stucky,Yuri Grin,Wolfgang Tremel J. Mater. Chem. A 2014 2 13492
-
Xiao Xu,Yi Huang,Xixi Liu,Baohai Jia,Juan Cui,Ran He,Jinghan Wang,Yiyuan Luo,Kornelius Nielsch,Jiaqing He Energy Environ. Sci. 2022 15 4058
-
Riddhimoy Pathak,Lin Xie,Subarna Das,Tanmoy Ghosh,Animesh Bhui,Kapildeb Dolui,Dirtha Sanyal,Jiaqing He,Kanishka Biswas Energy Environ. Sci. 2023 16 3110
-
Manisha Samanta,Tanmoy Ghosh,Sushmita Chandra,Kanishka Biswas J. Mater. Chem. A 2020 8 12226
-
Krzysztof T. Wojciechowski,Taras Parashchuk,Bartlomiej Wiendlocha,Oleksandr Cherniushok,Zinovi Dashevsky J. Mater. Chem. C 2020 8 13270
-
Zixuan Chen,Hong-Hua Cui,Shiqiang Hao,Yukun Liu,Hui Liu,Jing Zhou,Yan Yu,Qingyu Yan,Christopher Wolverton,Vinayak P. Dravid,Zhong-Zhen Luo,Zhigang Zou,Mercouri G. Kanatzidis Energy Environ. Sci. 2023 16 1676
-
8. Enhanced thermoelectric properties of the n-type Magnéli phase WO2.90: reduced thermal conductivity through microstructure engineeringGregor Kieslich,Ulrich Burkhardt,Christina S. Birkel,Igor Veremchuk,Jason E. Douglas,Michael W. Gaultois,Ingo Lieberwirth,Ram Seshadri,Galen D. Stucky,Yuri Grin,Wolfgang Tremel J. Mater. Chem. A 2014 2 13492
-
D. Stabley,S. Retterer,S. Marshall,K. Salaita Integr. Biol. 2013 5 659
-
M. W. Roberts Chem. Soc. Rev. 1977 6 373
Latrunculin Bに関する追加情報
Latrunculin B: A Comprehensive Overview of Its Chemical Properties and Recent Applications
Latrunculin B, a naturally occurring compound with the chemical name CAS no. 76343-94-7, has garnered significant attention in the field of chemomedicine due to its unique pharmacological properties. This compound, derived from the marine sponge Latrunculia incrustans, belongs to the latrunculins family and is characterized by its potent microtubule-depolymerizing activity. Over the years, extensive research has been conducted to elucidate its molecular mechanisms and explore its therapeutic potential in various diseases.
The chemical structure of Latrunculin B consists of a tricyclic framework with multiple hydroxyl and methyl substituents, which contribute to its high specificity and efficacy. Its molecular formula is C25H32O6, and it exhibits a molecular weight of approximately 448.53 g/mol. The compound is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), making it suitable for various in vitro and in vivo experimental applications.
In recent years, the pharmacological profile of Latrunculin B has been extensively studied, particularly in the context of cancer therapy. Its ability to disrupt microtubule dynamics has led to its investigation as a potential chemotherapeutic agent. Microtubules are essential components of the cell cytoskeleton, involved in cell division, intracellular transport, and signal transduction. By inhibiting microtubule polymerization, Latrunculin B induces apoptosis and inhibits tumor growth. Several preclinical studies have demonstrated its efficacy in reducing tumor volume and improving survival rates in animal models.
One of the most compelling aspects of Latrunculin B is its selectivity towards cancer cells. Unlike traditional chemotherapeutic agents that often affect both healthy and cancerous cells, Latrunculin B has shown preferential toxicity towards rapidly dividing cancer cells while sparing normal cells. This selectivity is attributed to the differences in microtubule dynamics between cancerous and normal cells. Cancer cells typically exhibit higher rates of microtubule turnover, making them more susceptible to Latrunculin B-induced microtubule depolymerization.
The mechanism of action of Latrunculin B involves its binding to tubulin, the protein subunit that forms microtubules. By binding to tubulin, it prevents the formation of stable microtubules, leading to their rapid depolymerization. This disruption not only impairs cell division but also affects other cellular processes such as intracellular transport and signal transduction. The compound's high affinity for tubulin makes it an attractive candidate for further development as an anticancer drug.
In addition to its anticancer properties, recent studies have explored the potential applications of Latrunculin B in other therapeutic areas. For instance, research has indicated that Latrunculin B may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate microtubule dynamics could help prevent neuronal damage caused by these conditions.
The synthesis and purification of Latrunculin B have also been subjects of significant interest. While natural sources provide a viable route for obtaining Latrunculin B, synthetic methods offer greater control over purity and yield. Advances in synthetic chemistry have enabled the production of Latrunculin B on a larger scale, facilitating further research and development.
The safety profile of Latrunculin B is another critical aspect that has been thoroughly evaluated. Preclinical studies have shown that while the compound is highly effective at low concentrations, it can cause adverse effects at higher doses. Common side effects include nausea, vomiting, and hematological abnormalities. However, these side effects are generally manageable with appropriate dosing strategies.
The future prospects for Latrunculin B are promising, with ongoing research aimed at optimizing its therapeutic potential and reducing its side effects. One approach involves developing derivatives of Latrunculin B with improved pharmacokinetic properties and reduced toxicity. Additionally, combination therapies involving Latrunculin B with other anticancer agents are being explored to enhance treatment efficacy.
The role of computational modeling in understanding the interactions between Latrunculin B and biological targets has also gained traction. Molecular dynamics simulations and docking studies have provided valuable insights into the binding mechanisms and structural requirements for optimal activity. These computational approaches complement experimental studies by predicting potential drug interactions and optimizing lead compounds.
The regulatory landscape for Latrunculin B is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring clinical trials to assess whether this compound meets the necessary criteria for approval as a therapeutic agent. The successful completion of Phase I/II clinical trials would be a significant milestone in bringing Latruncholin B closer to clinical use.
In conclusion, Latruncholin B represents a promising natural product with significant therapeutic potential in various diseases, particularly cancer. Its unique mechanism of action targeting microtubule dynamics makes it an attractive candidate for further development as an anticancer drug. With ongoing research aimed at optimizing its therapeutic profile and reducing side effects, Latruncohin B may soon become a valuable addition to the arsenal of chemotherapeutic agents available for treating human diseases.
76343-94-7 (Latrunculin B) Related Products
- 76343-93-6(Latrunculin A)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)
- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)
- 1442691-18-0(7-methylquinoline-8-carbaldehyde)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
